structural characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
structural characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
An In-Depth Technical Guide to the Structural Characterization of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Quinazolinone Core in Modern Drug Discovery
The quinazoline ring system, particularly its 2,4-dione derivative, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The precise structural elucidation of novel derivatives is the bedrock upon which all subsequent pharmacological evaluation and development rests.
This guide provides a comprehensive, multi-technique approach to the structural characterization of a specific N-1 substituted derivative, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate . We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, presenting a logical workflow from initial synthesis and molecular weight confirmation to the unambiguous determination of atomic connectivity and three-dimensional architecture. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the characterization process.
Synthesis and Primary Confirmation via Mass Spectrometry
Expert Rationale: Before any detailed structural analysis can be undertaken, the target molecule must first be synthesized. The initial and most crucial step in characterization is to confirm that the reaction has produced a compound of the correct molecular weight, which corresponds to the desired elemental formula (C₁₁H₁₀N₂O₄). Mass spectrometry (MS) is the definitive technique for this purpose. A plausible synthetic route involves the N-alkylation of the parent quinazoline-2,4-dione scaffold.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via N-alkylation.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for N-alkylation of related heterocyclic systems.[5]
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Preparation: To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
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Reagent Addition: Add methyl 2-chloroacetate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Experimental Protocol: Mass Spectrometry Analysis
A generalized protocol for obtaining mass spectral data is as follows.[6]
-
Instrumentation: Utilize a mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: For ESI, dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI, a solid probe may be used.
-
Data Acquisition: Infuse the sample into the ionization source. Acquire the mass spectrum, typically in positive ion mode, over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺/[M+Na]⁺ for ESI) and compare its m/z value with the theoretically calculated value.
Data Presentation: Expected Mass Spectrometry Results
The primary output validates the molecular formula C₁₁H₁₀N₂O₄.
| Property | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₀N₂O₄ | Based on reactants and reaction mechanism. |
| Molecular Weight (MW) | 234.06 g/mol | Calculated from the molecular formula. |
| [M]⁺ Peak (EI-MS) | m/z 234 | Represents the intact molecule after ionization. |
| [M+H]⁺ Peak (ESI-MS) | m/z 235 | Represents the protonated molecule.[7] |
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expert Rationale: Once the molecular weight is confirmed, FT-IR spectroscopy serves as a rapid, self-validating check to confirm the presence of key functional groups. For this molecule, the successful incorporation of the methyl acetate moiety and the integrity of the quinazolinedione core can be verified by identifying the characteristic vibrational frequencies of the ester and amide carbonyl groups, as well as other signature bonds.[8]
Experimental Protocol: FT-IR Analysis
A standard protocol using the KBr pellet method is described.[6]
-
Sample Preparation: Mix approximately 1-2 mg of the dried, purified compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over a range of 4000-400 cm⁻¹.
Data Presentation: Expected FT-IR Absorption Bands
The presence of these bands confirms the gross structural features of the molecule.
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group | Significance |
| ~3200-3050 | N-H Stretch | Amide (in dione ring) | Confirms the presence of the N-H proton at the N-3 position.[5] |
| ~3050-3000 | C-H Stretch (sp²) | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~2950-2850 | C-H Stretch (sp³) | -CH₂- and -CH₃ groups | Confirms the aliphatic portions of the acetate side chain. |
| ~1750-1735 | C=O Stretch | Ester | Critical evidence for the successful addition of the methyl acetate group. |
| ~1710-1660 | C=O Stretch | Amide (Dione C4=O, C2=O) | Confirms the integrity of the quinazolinedione core structure.[9] |
| ~1610, ~1470 | C=C Stretch | Aromatic Ring | Provides further evidence for the aromatic system. |
| ~1250-1150 | C-O Stretch | Ester | Corroborates the presence of the ester functional group. |
Elucidation of Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and constitution of an organic molecule.[10] For methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, ¹H and ¹³C NMR will not only confirm the presence of all expected structural fragments but will also definitively establish the point of attachment of the side chain at the N-1 position, distinguishing it from the N-3 isomeric product.
NMR Analysis and Structural Confirmation Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring high-resolution NMR spectra is provided.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The chemical shifts are predicted based on data from analogous structures.[5][7] The specific splitting patterns of the aromatic protons are key to confirming N-1 substitution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | Broad Singlet (s) | 1H | N₃-H | The acidic amide proton, typically downfield. Its presence confirms the side chain is not at N-3.[11] |
| ~7.9-8.1 | Doublet of Doublets (dd) | 1H | Aromatic H (C5) | Deshielded by the adjacent benzene ring and the C4-carbonyl group. |
| ~7.6-7.8 | Triplet of Doublets (td) | 1H | Aromatic H (C7) | Exhibits coupling to adjacent aromatic protons. |
| ~7.2-7.4 | Multiplet (m) | 2H | Aromatic H (C6, C8) | Overlapping signals for the remaining two aromatic protons. |
| ~4.8-5.0 | Singlet (s) | 2H | N₁-CH₂-COO | A key singlet indicating the methylene protons flanked by the nitrogen and the carbonyl group. Its chemical shift is characteristic.[5] |
| ~3.7 | Singlet (s) | 3H | O-CH₃ | The singlet for the methyl ester protons, typically found in this region.[7] |
Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon chemical shifts confirm the presence of all carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-170 | C =O (Ester) | The ester carbonyl carbon is typically found in this downfield region.[7] |
| ~162-164 | C =O (C4) | Amide carbonyl carbon at position 4.[11] |
| ~150-152 | C =O (C2) | Amide/Urea carbonyl carbon at position 2.[11] |
| ~140-142 | C -4a | Aromatic quaternary carbon fused to the pyrimidine ring. |
| ~135-137 | C -7 | Aromatic CH carbon. |
| ~122-128 | C -5, C -6 | Aromatic CH carbons. |
| ~115-117 | C -8a, C -8 | Aromatic quaternary and CH carbons. |
| ~52-54 | O-CH₃ | The methyl ester carbon.[7] |
| ~48-50 | N₁-CH₂ | The methylene carbon attached to the N-1 position. |
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Expert Rationale: While NMR provides the 2D map (connectivity), single-crystal X-ray crystallography provides the definitive 3D model. This technique is the "gold standard" for structural elucidation, yielding precise measurements of bond lengths, bond angles, and torsional angles. This information is invaluable for computational modeling, understanding intermolecular interactions (like hydrogen bonding) in the solid state, and for structure-based drug design efforts.
Experimental Protocol: Single-Crystal X-ray Analysis
-
Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself an indication of high sample purity. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone) over several days or weeks.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (solved) and then adjusted (refined) to best fit the experimental data, yielding the final molecular structure.
Data Interpretation: Expected Crystallographic Parameters
While experimental data for the exact title compound is not available, the following table, based on the closely related structure of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, illustrates the type of precise data that would be obtained.[12]
| Parameter | Expected Observation / Value | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic geometry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the crystal. |
| Bond Lengths (Å) | C=O: ~1.21-1.24 Å; C-O: ~1.33 Å; C-N: ~1.38 Å | Provides exact, quantitative confirmation of the bonding arrangement, distinguishing double, single, and partial double bonds. |
| Bond Angles (°) | Angles around sp² carbons: ~120°; angles around sp³ carbons: ~109.5° | Confirms the hybridization and local geometry of each atom. |
| Dihedral Angles (°) | e.g., Angle between the quinazolinedione plane and the ester group plane. | Defines the conformation of the flexible side chain relative to the rigid ring system. |
| Intermolecular Interactions | Hydrogen bonds (e.g., N₃-H···O=C₄) forming chains or dimers. π-π stacking between aromatic rings. | Reveals how molecules pack in the solid state, which is crucial for understanding physical properties like solubility and melting point. |
Conclusion
The comprehensive structural characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate requires a synergistic application of multiple analytical techniques. The workflow begins with a robust synthesis, followed by mass spectrometry to confirm the molecular formula. FT-IR spectroscopy provides a rapid check of the essential functional groups. High-field ¹H and ¹³C NMR spectroscopy serves as the cornerstone for elucidating the precise 2D structure and, critically, the N-1 regiochemistry. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique provides a layer of evidence that, when combined, constitutes a self-validating and unimpeachable structural assignment, forming the necessary foundation for any further investigation into the compound's potential as a therapeutic agent.
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